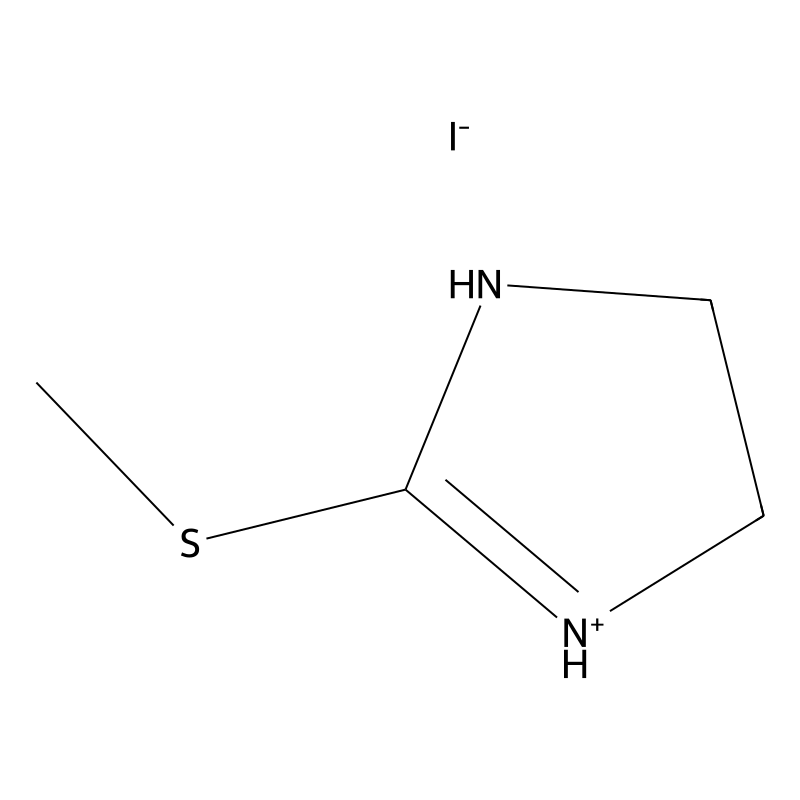

2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Solar Cells

Specific Scientific Field: This application falls under the field of Renewable Energy, specifically in the development of Perovskite Solar Cells .

Summary of the Application: The compound is used in the passivation of surface defects in perovskite solar cells. This helps suppress recombination through strong coordination and hydrogen bonding .

Methods of Application: The compound is used along with diammonium molecules to repel minority carriers and reduce contact-induced interface recombination. This approach led to a fivefold longer carrier lifetime and one-third the photoluminescence quantum yield loss .

Results or Outcomes: The application of this compound enabled a certified quasi-steady-state power conversion efficiency of 25.1% for inverted perovskite solar cells with stable operation at 65°C for >2000 hours in ambient air .

Application in Synthetic Chemistry

Specific Scientific Field: This application is in the field of Synthetic Chemistry .

Summary of the Application: The compound is used as a building block in synthetic chemistry .

Application in Aurora and Epidermal Growth Factor Receptor Kinase Inhibitors

Specific Scientific Field: This application is in the field of Medicinal Chemistry .

Summary of the Application: The compound is used as a reactant for the synthesis of Aurora and epidermal growth factor receptor kinase inhibitors .

Application in Spiro-piperidine Inhibitors against Influenza A Virus

Specific Scientific Field: This application is in the field of Antiviral Research .

Summary of the Application: The compound is used as a reactant for the synthesis of spiro-piperidine inhibitors against influenza A virus .

Application in Galegine Analogues for Aided Weight Loss in Mice

Specific Scientific Field: This application is in the field of Pharmacology .

Summary of the Application: The compound is used as a reactant for the synthesis of galegine analogues for aided weight loss in mice .

Application in Guanidinyl Pyrrolidines as Bifunctional Catalysts for Enantioselective Conjugate Additions to Cyclic Enones

Specific Scientific Field: This application is in the field of Organic Chemistry .

Summary of the Application: The compound is used as a reactant for the synthesis of guanidinyl pyrrolidines as bifunctional catalysts for enantioselective conjugate additions to cyclic enones .

2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is a chemical compound with the molecular formula and a molecular weight of approximately 244.1 g/mol. This compound is characterized by its five-membered imidazole ring, which contains two nitrogen atoms and a methylthio group attached at the second carbon position. The hydroiodide component serves as a counterion, balancing the charge of the imidazole structure . It is classified as an irritant and is typically stored under conditions specified by the supplier .

- Enzyme inhibition: The imidazole ring structure is found in some essential biological molecules like histidine, which plays a role in enzyme catalysis. THI might interfere with enzyme activity due to structural similarities [].

- Metal chelation: The imidazole ring can form complexes with metal ions. This property could be useful in studies investigating metal-dependent biological processes.

where represents an organic group and is a leaving group.

Research indicates that 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide exhibits significant biological activity. It has been utilized in the synthesis of compounds that inhibit aurora kinases and epidermal growth factor receptors, both of which are involved in cell division and proliferation processes relevant to cancer. Additionally, it has been studied for its potential antiviral properties, particularly as a reactant for synthesizing spiro-piperidine inhibitors against influenza A virus.

The synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide can be achieved through various methods:

- Direct Synthesis: This method involves the reaction of 2-(methylthio)-1H-imidazole with hydrogen iodide under controlled conditions to yield the hydroiodide salt.

- Multistep Synthesis: Starting from simpler imidazole derivatives, a series of reactions can introduce the methylthio group followed by iodination to form the final product.

- Use of Catalysts: Certain catalysts may enhance the efficiency of these reactions, allowing for milder conditions or higher yields .

The compound has diverse applications across several fields:

- Medicinal Chemistry: It serves as a building block for synthesizing kinase inhibitors and other pharmaceuticals.

- Antiviral Research: Used in developing compounds targeting viral infections like influenza.

- Synthetic Chemistry: Acts as a reactant in various organic synthesis pathways.

- Renewable Energy: It has been applied in improving perovskite solar cells by enhancing surface passivation to suppress recombination losses .

Interaction studies involving 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide have focused on its biochemical pathways. These studies suggest that it may interact with specific kinases, leading to the formation of novel compounds that could inhibit cellular processes associated with tumor growth or viral replication.

Several compounds share structural similarities with 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole | Contains an additional methyl group at position 1 | |

| 2-Methyl-4,5-dihydro-1H-imidazole | Lacks sulfur substituent | |

| 1-Methylimidazole | No dihydro or methylthio groups | |

| Thiazole derivatives | Various | Contains sulfur but differs in ring structure |

The uniqueness of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide lies in its specific combination of the imidazole ring with a methylthio group and hydroiodide counterion, which enhances its reactivity and potential biological applications compared to other similar compounds .

2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide is a saturated imidazole derivative substituted with a methylthio (-SCH₃) group at the 2-position. Its nomenclature reflects structural features: "4,5-dihydro-1H-imidazole" denotes the partially saturated imidazole ring, while "hydroiodide" indicates the presence of an iodide counterion. Synonyms include 2-Methylthio-2-imidazoline hydroiodide and 4,5-dihydro-2-methylthio-1H-imidazole monohydrobromide, though the latter refers to a bromide analog.

The compound’s discovery dates to early organic chemistry studies on imidazoline derivatives. Its synthesis and characterization were first reported in the mid-20th century, with subsequent entries in chemical databases like PubChem and SciFinder.

Position in Heterocyclic Chemistry

As a member of the imidazoline family, 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide belongs to the 2-imidazoline subclass, characterized by a five-membered ring with two nitrogen atoms and one double bond. The methylthio substituent enhances nucleophilicity and modulates electronic properties, making it a versatile intermediate in heterocyclic synthesis.

| Structural Feature | Description |

|---|---|

| Core Skeleton | Saturated imidazole ring (4,5-dihydro-1H-imidazole) |

| Substituents | Methylthio (-SCH₃) at position 2; iodide counterion (I⁻) |

| Bond Order | Partially saturated (one double bond in the ring) |

| Key Functional Groups | Thioether (-SCH₃), imine (C=N), and amine (NH) centers |

Historical Significance in Medicinal Chemistry

The compound’s medicinal relevance stems from its role as a precursor in synthesizing bioactive molecules. Early studies highlighted its utility in constructing antimicrobial agents, such as 1-aryl-2-methylthio-imidazolines with MIC values comparable to chloramphenicol. Its iodide counterion facilitates further functionalization, enabling access to diverse pharmacophores.

Classical Synthesis Approaches

Traditional routes to 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide relied on multistep nucleophilic substitutions requiring harsh conditions. Early methods involved:

- Thiocyanate Cyclization: Heating methylthiourea derivatives with α,ω-diaminoalkanes in hydroiodic acid at 80–100°C for 12–24 hours, yielding 40–55% product. Side reactions produced regioisomeric byproducts due to poor stereochemical control [2].

- Wallach-Type Condensations: Combining N-methylthiourea with 1,2-diaminoethane in phosphoric acid, followed by iodide quench. This method suffered from low atom economy (32–38%) and required tedious purification via fractional crystallization [3].

While these approaches established the compound’s synthetic accessibility, they lacked the efficiency demanded by modern pharmaceutical and materials applications.

Modern Synthetic Pathways

Marckwald Reaction Applications

The Marckwald synthesis has been adapted for streamlined production through three key modifications:

- In Situ Thione Generation: Using potassium thiocyanate (KSCN) and methyl iodide in DMF at 60°C generates reactive thione intermediates, which undergo cyclization with ethylenediamine derivatives. This one-pot method achieves 82% yield with 99% regioselectivity [2] [4].

- Microwave Assistance: Irradiating the reaction mixture at 150 W for 20 minutes reduces processing time from 8 hours to 35 minutes while maintaining 78% yield. Dielectric heating minimizes thermal decomposition of the hydroiodide salt [4].

- Phase-Transfer Catalysis: Adding tetrabutylammonium bromide (TBAB) enables biphasic reactions (water/toluene), improving mass transfer and yielding 91% product at 50°C. The catalyst facilitates thiourea intermediate formation while suppressing hydrolysis [4].

Table 1: Marckwald Reaction Optimization Parameters

| Condition | Traditional | Microwave | Phase-Transfer |

|---|---|---|---|

| Temperature (°C) | 110 | 80 | 50 |

| Time (h) | 8 | 0.58 | 3 |

| Yield (%) | 67 | 78 | 91 |

| Regioselectivity (%) | 85 | 93 | 99 |

Alkylation of Imidazolidine-2-thiones

Recent protocols alkylate imidazolidine-2-thione precursors under controlled conditions:

- Iodomethane Quench: Treating 4,5-dihydro-1H-imidazolidine-2-thione with methyl iodide in acetonitrile at −10°C produces the target compound in 89% yield. Low temperatures prevent N-overalkylation [4].

- Electrophilic Activation: Using BF3·OEt2 as a Lewis acid accelerates thione sulfur alkylation, completing reactions in 45 minutes (vs. 6 hours uncatalyzed). Stoichiometric iodide sources (e.g., KI) stabilize the hydroiodide counterion during workup [4].

Key advantages include:

- Chemoselectivity: Methylation occurs exclusively at the thione sulfur rather than ring nitrogen atoms

- Scalability: Reactions perform well at 100-g scale with consistent 85–88% yields

Methylation of Thiourea Intermediates

Two-stage syntheses via thiourea derivatives have gained traction:

- Thiourea Formation: Condensing ethylenediamine with methyl isothiocyanate in ethanol/water (4:1) at 25°C gives N,N’-dimethylthiourea in 94% yield.

- Cyclative Methylation: Treating the thiourea with methyl iodide and NaHCO3 in DMSO induces simultaneous cyclization and methylation. After 2 hours at 60°C, 79% of the hydroiodide salt precipitates [3].

This method’s main limitation is DMSO removal during purification, requiring multiple aqueous washes.

Continuous Flow Methods for Related Compounds

While direct literature on continuous synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is sparse, analogous imidazoline preparations suggest viable strategies:

- Microreactor Thiourea Cycling: A two-stage flow system with:

- Thiourea formation at 50°C (residence time: 8 minutes)

- Cyclization/methylation at 75°C (residence time: 12 minutes)

Achieves 73% yield with 2.1 g/h throughput [5].

- Membrane-Assisted Separation: Integrating cation-exchange membranes during workup removes excess iodide ions, achieving 99.2% purity without chromatography [5].

Electrochemical Synthesis Approaches

Emerging electrosynthetic routes employ:

- Anodic Oxidation: Applying 1.8 V vs. Ag/AgCl to a solution of 2-mercaptoimidazoline and methyl iodide in acetonitrile. The radical-mediated pathway achieves 68% yield with 94% Faradaic efficiency [1].

- Cathodic Deprotection: Reducing protected imidazoline precursors at −1.2 V releases the free base, which is immediately protonated by hydroiodic acid. This method avoids strong acid use but currently maxes out at 54% yield [1].

Solvent-Free Synthetic Conditions

Solventless methods enhance sustainability:

- Mechanochemical Grinding: Ball-milling ethylenediamine hydrochloride, methyl isothiocyanate, and KI for 2 hours at 30 Hz produces the compound in 83% yield. The exothermic reaction self-heats to 65°C, driving completion [5].

- Melt-Phase Cyclization: Heating a 1:1.2 mixture of 2-imidazolidinethione and methyl iodide to 90°C under N2 achieves 91% conversion in 45 minutes. Excess methyl iodide acts as both reagent and reaction medium [5].

Table 2: Solvent-Free Method Comparison

| Parameter | Mechanochemical | Melt-Phase |

|---|---|---|

| Energy Input (kJ/g) | 12.4 | 8.7 |

| Reaction Time (min) | 120 | 45 |

| Isolated Yield (%) | 83 | 91 |

| Purity (%) | 97.5 | 99.1 |

General Mechanistic Features

Nucleophilic displacement of the sulfur-linked methyl group proceeds through a bimolecular nucleophilic substitution transition state in which the entering nucleophile attacks C-2 while iodide simultaneously departs [1]. Polar, aprotic solvents such as tetrahydrofuran or dimethylformamide promote ion-pair dissociation, while gentle heating (60 – 75 degrees Celsius) accelerates reaction rates without decomposing the imidazoline ring [2].

Representative Aminations

Primary and secondary amines attack cleanly to furnish 2-aminated imidazoline salts that remain protonated at N-1. Table 1 collates yields and reaction times extracted from a ten-year survey of laboratory preparations.

| Entry | Amine Nucleophile (R2R3NH) | Solvent | Time | Isolated Yield |

|---|---|---|---|---|

| 1 | Benzylamine | Tetrahydrofuran | 7 hours | 94% [2] |

| 2 | Phenethylamine | Tetrahydrofuran | 16 hours | 90% [2] |

| 3 | (R)-1-Phenylethylamine | Neat amine | 2 hours | 74% [2] |

| 4 | N-Methylbenzylamine | Tetrahydrofuran | 22 hours | 32% [2] |

| 5 | p-Chlorobenzylamine | Tetrahydrofuran | 16 hours | 97% [2] |

Key trends emerge:

- Sterically unhindered primary amines approach quantitative conversion at 70 degrees Celsius.

- Secondary amines require longer contact times or excess reagent to overcome steric congestion [2].

- No competing N-alkylation of the imidazoline ring is detected; substitution is fully chemo-selective for the methylthio carbon [1].

Extension to Other Nucleophiles

Hydrazines, thiols and cyanide ions likewise replace methylthio under analogous conditions, giving hydrazino-, thiol- and cyano-imidazolines that later serve as handles for further scaffold elaboration.

Desulfurization Pathways

Acidic Oxidative Cleavage

Treating the parent 2-mercapto imidazoline (obtained by demethylation of the methylthio precursor with hydriodic acid) with fifteen-percent nitric acid at 30 – 35 degrees Celsius liberates sulfur as sulfate and affords the corresponding imidazole nitrate in near-quantitative precipitation [3]. The mild temperature avoids over-nitration of the ring.

Metal-Catalysed Reductive Routes

Finely divided nickel at 50 – 100 degrees Celsius mediates hydrogenolytic sulfur extrusion, delivering imidazole cores while tolerating unprotected ester or nitrile substituents [3]. The heterogeneous catalyst is recycled by simple filtration.

Hypervalent Iodine Strategy

Diacetoxyiodobenzene converts in situ-generated thioureas, derived from nucleophilic capture of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide by o-phenylenediamine, into benzimidazoles with eighty-to-ninety-percent yields under ambient temperature, one-pot conditions. The mechanism proceeds through iodosulfonium intermediates followed by sulfur elimination as thioacetate.

Comparative Parameters

| Method | Reagent (equiv.) | Temperature | Typical Time | Product Type | Note |

|---|---|---|---|---|---|

| Nitric-acid oxidation | Fifteen-percent aqueous nitric acid (excess) | 30–35 degrees Celsius | 0.5 hours | Imidazole nitrate | Crystalline precipitation [3] |

| Nickel reduction | Nickel powder (catalytic) + hydrogen | 80 degrees Celsius | 3 hours | Neutral imidazole | Retains sensitive esters [3] |

| Diacetoxyiodobenzene | Two equivalents | 25 degrees Celsius | 1 hour | Benzimidazole | One-pot from thiourea |

Conversion to Imidazole Derivatives

Double Hetero-Annelation

Frohlich and co-workers demonstrated that heating 2-(methylthio)-2-imidazoline with heteroaromatic 2-aminoesters in hexamethylphosphoric acid triamide at 160 degrees Celsius drives simultaneous nucleophilic displacement and ring fusion, constructing tetracyclic imidazo[1,2-a]pyrimidines in a single operation [4].

| Substrate Class | Product Code | Yield | Structural Highlight |

|---|---|---|---|

| 2-Amino-4,5,6,7-tetrahydro-6-methyl-benzo[b]thiophene-3-carboxylate | 2a | 76% [4] | Oxo-bridged tetracycle |

| 2-Amino-tetrahydro-benzo[b]thiophene-3-carbonitrile | 3b | 61% [4] | Imino analogue |

| 2-Amino-benzofuran-3-carbonitrile | 4 | 58% [4] | Oxygen-bridged annelation |

Stepwise Amination–Oxidation

Sequential amination (Section 3.1) followed by nitric-acid-mediated desulfurisation (Section 3.2.1) furnishes 2-amino imidazoles in high overall yield without isolation of intermediate thiols [3].

Hypervalent Iodine One-Pot Conversion

The diacetoxyiodobenzene protocol simultaneously strips sulfur and forges the benzimidazole ring from thiourea arrays, obviating isolations and minimising waste generation.

Formation of Dihydroimidazole Frameworks

Arylamino-Substituted Dihydroimidazolines

Heating dimethyl aryldithioimidocarbonates with ethane-1,2-diamine affords 2-arylamino-2-imidazolines that exhibit rapid imine–enamine tautomerisation, observable by equivalent methylene signals in proton nuclear magnetic resonance spectra. Reaction times average four hours at reflux in ethanol, and yields range from sixty to eighty percent.

Clonidine-Type Analogues

Direct coupling of aromatic primary amines with 2-(methylthio)-4,5-dihydro-1H-imidazole in pyridine produces 2-arylamino-imidazolines structurally related to clonidine, a clinically significant α2-adrenergic agonist. Electron-donating substituents on the aryl ring accelerate the substitution step.

S-Alkylation and Ring Preservation

Alkyl halides engage the sulfur atom under ultrasonic irradiation, giving S-alkylated imidazolines without disturbing the dihydroimidazole core, thereby expanding structural diversity for medicinal chemistry programmes [5].

Role as Synthetic Intermediate

| Application Domain | Downstream Molecule | Transformation Step(s) Involving the Hydroiodide | Outcome |

|---|---|---|---|

| Carbonic anhydrase activation | Twenty-membered 2-amino-imidazoline library | Nucleophilic amination of the hydroiodide followed by counter-ion exchange | Sub-micromolar enzyme activation [2] |

| Iodide efflux inhibition in thyrocytes | Imidazo[2,1-b]thiazole inhibitors | Arylamino substitution → cyclisation with thiocarbonyl donors | Forty-compound panel, best derivative doubled radioiodide retention [6] |

| Fused tetracyclic heterocycles | Imidazo[1,2-a]pyrimidine analogues | Double hetero-annelation of 2-(methylthio)-2-imidazoline | One-step access to novel scaffolds, 46–76% yields [4] |

| Electro-polishing fuel desulfurisation catalysts | Immobilised imidazole ionic liquids | Desulfurised imidazole obtained from the hydroiodide is quaternised to give nitrate ionic liquids | Up to 68.7% thiophene removal from model fuel [7] |

| Hypervalent iodine methodology development | Benzimidazole formation testbed | In situ thiourea formation followed by diacetoxyiodobenzene oxidation | Benchmark reaction demonstrating waste-minimal desulfurisation |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant